molecular formula C7H10N2O2S2 B14497199 S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate CAS No. 64343-09-5

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate

Cat. No.: B14497199
CAS No.: 64343-09-5
M. Wt: 218.3 g/mol
InChI Key: BWPOILCDMSOYFQ-UHFFFAOYSA-N
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Description

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate: is a chemical compound known for its unique structural properties and diverse applications in various fields of science. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a methanesulfonothioate group attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.

    Substitution: The methanesulfonothioate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonothioate groups.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethylpyrimidine-2-thiol
  • 4,6-Dimethylpyrimidine-2-yl imino methyl naphthalen-2-ol
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl) benzenesulphonamide

Uniqueness

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .

Properties

CAS No.

64343-09-5

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

4,6-dimethyl-2-methylsulfonylsulfanylpyrimidine

InChI

InChI=1S/C7H10N2O2S2/c1-5-4-6(2)9-7(8-5)12-13(3,10)11/h4H,1-3H3

InChI Key

BWPOILCDMSOYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SS(=O)(=O)C)C

Origin of Product

United States

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